cis-Tert-butyl 3-fluoro-4-methylpyrrolidine-1-carboxylate

Description

Structural Identification and Nomenclature

IUPAC Nomenclature and Systematic Classification

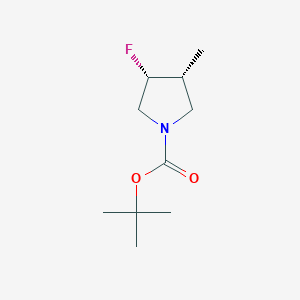

The systematic IUPAC name for this compound is tert-butyl (3R,4R)-3-fluoro-4-methylpyrrolidine-1-carboxylate. This nomenclature reflects:

- Core structure : A five-membered pyrrolidine ring.

- Substituents :

- A tert-butyloxycarbonyl (Boc) group at position 1.

- Fluorine and methyl groups at positions 3 and 4, respectively.

- Stereodescriptors : The (3R,4R) configuration indicates the spatial arrangement of the fluorine and methyl groups on the same face of the pyrrolidine ring.

The molecular formula is C₁₀H₁₈FNO₂ , with a molecular weight of 203.25 g/mol . The compound’s SMILES notation, C[C@@H]1CN(C[C@@H]1F)C(=O)OC(C)(C)C , encodes its stereochemistry and connectivity.

Table 1: Key Identifiers of cis-tert-Butyl 3-Fluoro-4-Methylpyrrolidine-1-Carboxylate

| Property | Value |

|---|---|

| CAS Registry Number | 1637399-37-1 |

| Molecular Formula | C₁₀H₁₈FNO₂ |

| Molecular Weight | 203.25 g/mol |

| IUPAC Name | tert-butyl (3R,4R)-3-fluoro-4-methylpyrrolidine-1-carboxylate |

| InChIKey | MXJROZHGXBUKBW-SFYZADRCSA-N |

Stereochemical Configuration Analysis

The compound exhibits cis stereochemistry, with both the fluorine and methyl groups occupying equatorial positions on the pyrrolidine ring. Key evidence includes:

- NMR data : Coupling constants between H3 and H4 protons confirm a cis relationship, as observed in analogous pyrrolidine derivatives.

- X-ray crystallography : Comparable fluoropyrrolidine structures show that bulky substituents (e.g., tert-butyl) enforce chair-like conformations, stabilizing the cis isomer.

- Computational modeling : Density functional theory (DFT) calculations predict lower energy states for the (3R,4R) configuration due to reduced steric clash between the methyl and Boc groups.

The stereochemical integrity of this compound is critical for its interactions with biological targets, as demonstrated in studies of similar fluorinated prolines.

Comparative Structural Analogues in Pyrrolidine Derivatives

This compound shares structural motifs with several bioactive pyrrolidine derivatives:

Table 2: Structural Analogues of this compound

- Fluorine vs. hydroxyl substitutions : Replacing the methyl group with a hydroxyl (as in ) increases polarity but reduces metabolic stability.

- Ring size variations : Piperidine analogues (six-membered rings) exhibit greater conformational flexibility than pyrrolidines, impacting target selectivity.

- Boc protection : The tert-butyloxycarbonyl group enhances solubility in organic solvents, facilitating synthetic manipulations.

These structural nuances highlight the compound’s unique role in modulating physicochemical properties for drug discovery.

Properties

Molecular Formula |

C10H18FNO2 |

|---|---|

Molecular Weight |

203.25 g/mol |

IUPAC Name |

tert-butyl (3R,4R)-3-fluoro-4-methylpyrrolidine-1-carboxylate |

InChI |

InChI=1S/C10H18FNO2/c1-7-5-12(6-8(7)11)9(13)14-10(2,3)4/h7-8H,5-6H2,1-4H3/t7-,8+/m1/s1 |

InChI Key |

MXJROZHGXBUKBW-SFYZADRCSA-N |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H]1F)C(=O)OC(C)(C)C |

Canonical SMILES |

CC1CN(CC1F)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-Tert-butyl 3-fluoro-4-methylpyrrolidine-1-carboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.

Introduction of Fluorine and Methyl Groups: The fluorine and methyl groups are introduced through selective fluorination and alkylation reactions.

Esterification: The final step involves the esterification of the pyrrolidine ring with tert-butyl chloroformate under basic conditions to form the desired compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorine atom at the 3-position undergoes nucleophilic substitution under specific conditions. For example:

-

Aromatic Fluorine Displacement : Reacts with Grignard reagents or amines to form substituted derivatives.

-

Ring-Opening Reactions : Fluorine’s electron-withdrawing effect facilitates ring-opening in acidic or basic media .

Ester Hydrolysis and Functionalization

The tert-butyl carboxylate group is susceptible to hydrolysis, enabling further derivatization:

-

Acidic Hydrolysis : Trifluoroacetic acid (TFA) in dichloromethane removes the Boc group, yielding the free amine .

-

Basic Hydrolysis : NaOH/THF generates the carboxylic acid intermediate for coupling reactions .

Key Observations :

-

Hydrolysis rates depend on steric hindrance from the 4-methyl group .

-

Fluorine’s inductive effect slightly accelerates Boc deprotection under acidic conditions .

Ring Functionalization and Rearrangements

The pyrrolidine ring participates in cycloadditions and rearrangements:

-

Diels-Alder Reactions : Acts as a dienophile with electron-deficient dienes.

-

Ring Expansion : Under strong bases (e.g., LDA), the ring expands to piperidine derivatives .

Mechanistic Insight :

Steric effects from the tert-butyl group direct regioselectivity in ring-opening reactions .

Catalytic Hydrogenation and Reduction

The compound undergoes selective reduction:

-

Fluorine Retention : Hydrogenation with Pd/C preserves the C-F bond while reducing double bonds (if present) .

-

Ester Stability : The Boc group remains intact under H₂/Ni conditions .

Cross-Coupling Reactions

Used in Suzuki-Miyaura and Buchwald-Hartwig couplings:

| Coupling Type | Catalyst System | Substrate | Yield (%) | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | Arylboronic acids | 60-65 | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Aryl amines | 55-60 |

Stereochemical Influence on Reactivity

The cis-configuration of the 3-fluoro and 4-methyl groups impacts reaction outcomes:

Scientific Research Applications

Medicinal Chemistry Applications

1. Building Block for Drug Synthesis

cis-Tert-butyl 3-fluoro-4-methylpyrrolidine-1-carboxylate serves as a valuable building block in the synthesis of more complex pharmaceutical compounds. Its unique structure allows for modifications that can enhance biological activity or selectivity towards specific targets. The fluorine atom may increase binding affinity to receptors or enzymes, making it a candidate for further exploration in drug design.

2. Potential Therapeutic Uses

While specific therapeutic applications of this compound have not been extensively documented, its structural characteristics suggest potential interactions with various biological systems. For instance, compounds with similar structures have shown promise in treating neurodegenerative diseases and other conditions mediated by enzyme interactions . Further research is needed to elucidate the mechanisms of action and therapeutic potential of this compound.

Case Study: Synthesis and Evaluation

A study focused on synthesizing derivatives of pyrrolidine compounds highlighted the utility of this compound as a precursor in developing selective inhibitors for neuronal nitric oxide synthase (nNOS). These inhibitors are being investigated for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The synthesis involved strategic modifications to the pyrrolidine ring to enhance biological activity while maintaining stability.

Case Study: Molecular Docking Studies

Molecular docking studies have been employed to predict how this compound interacts with specific biological targets. These studies suggest that the compound may bind effectively to certain receptors involved in neurological pathways, indicating its potential role as a therapeutic agent .

Mechanism of Action

The mechanism of action of cis-Tert-butyl 3-fluoro-4-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The presence of the fluorine atom and the tert-butyl ester group can influence its binding affinity and selectivity towards these targets. The compound may act by modulating enzyme activity, receptor binding, or other biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with the target molecule, differing primarily in substituents, ring size, or functional groups:

Table 1: Key Structural and Molecular Comparisons

Key Observations :

- Substituent Effects: The methyl group in the target compound enhances lipophilicity, favoring membrane permeability in drug candidates. Amino groups (e.g., CAS 1431720-86-3) increase polarity and reactivity, making them suitable for nucleophilic substitutions . Fluorine atoms improve metabolic stability and electronegativity, a common strategy in medicinal chemistry to modulate bioavailability .

Physicochemical Properties

- Solubility: The tert-butyl group in all compounds confers significant hydrophobicity. However, the amino-substituted analogue (CAS 1431720-86-3) shows higher aqueous solubility due to hydrogen-bonding capacity .

- Partition Coefficients (LogP): The target compound’s LogP is estimated to be higher than its amino-substituted counterpart (∼2.1 vs. ∼1.5), reflecting greater lipid solubility .

Commercial Relevance

- Compounds like tert-butyl 3-(2-methoxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate (CAS 1228665-86-8) are commercially available at premium prices (e.g., $400/g for 1 g), underscoring their demand in high-value pharmaceutical research .

Q & A

Basic: What are the recommended safety precautions for handling cis-tert-butyl 3-fluoro-4-methylpyrrolidine-1-carboxylate in laboratory settings?

Answer:

This compound exhibits acute toxicity (oral), skin/eye irritation, and respiratory hazards. Key precautions include:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (e.g., NIOSH-approved P95 masks) for dust control .

- Storage: Store in a dry environment below 28°C, away from incompatible substances (e.g., strong oxidizers) .

- Spill Management: Avoid dust generation; use non-sparking tools to collect spills and dispose of in sealed containers .

- First Aid: For eye exposure, rinse with water for ≥15 minutes; for skin contact, wash with soap and water immediately .

Basic: How can researchers experimentally determine key physical properties (e.g., boiling point, flash point) for this compound?

Answer:

- Boiling Point: Use fractional distillation under reduced pressure (reported as 325.8±35.0°C at 760 mmHg). Validate via gas chromatography (GC) with a temperature gradient .

- Flash Point: Measure via a Pensky-Martens closed-cup apparatus (reported as 150.8±25.9°C). Correlate with thermogravimetric analysis (TGA) to assess decomposition risks .

- Melting Point: Differential scanning calorimetry (DSC) is recommended, though literature data is currently unavailable for this compound .

Advanced: What methodological strategies optimize the synthesis of this compound to improve yield and purity?

Answer:

- Intermediate Purification: Tosylate intermediates (e.g., tert-butyl 3-(tosyloxy)pyrrolidine derivatives) should be purified via column chromatography (silica gel, hexane/EtOAc) to remove unreacted starting materials. Yields for trans/cis tosylates range from 53–68% .

- Reaction Conditions: Use NaN₃ in DMF for azide formation, ensuring anhydrous conditions and controlled temperatures (20–25°C) to minimize side reactions. Cis/trans isomer conversion rates vary significantly (91–99% yields) .

- Stereochemical Control: Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during fluorination steps to enhance enantiomeric excess (ee) .

Advanced: How can X-ray crystallography resolve stereochemical ambiguities in cis-configured pyrrolidine derivatives?

Answer:

- Data Collection: Use a high-resolution diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å) at 100 K. SHELXL is recommended for refinement, leveraging its robust handling of small-molecule twinning and disorder .

- Challenges: The tert-butyl group may introduce rotational disorder. Mitigate this by collecting data to a resolution of ≤0.8 Å and applying restraints to the carboxylate moiety .

- Validation: Cross-validate with NMR (e.g., NOESY for spatial proximity analysis) to confirm the cis configuration .

Advanced: What in silico and experimental approaches assess toxicity when data is limited for fluorinated pyrrolidine derivatives?

Answer:

- In Silico Tools: Use QSAR models (e.g., ProTox-II or ADMET Predictor) to predict acute oral toxicity and organ-specific effects. These tools leverage structural analogs (e.g., tert-butyl piperidine carboxylates) for extrapolation .

- In Vitro Assays: Conduct MTT assays on HepG2 cells to evaluate cytotoxicity (IC₅₀) and Ames tests for mutagenicity. Prioritize assays aligned with GHS hazard categories (e.g., skin irritation) .

- Regulatory Gaps: Note that carcinogenicity data is absent; IARC and ACGIH classify no components as carcinogens at ≥0.1% .

Advanced: How can reaction mechanisms for fluorination and carboxylate protection be validated experimentally?

Answer:

- Mechanistic Probes: Use deuterated solvents (e.g., DMF-d₇) in kinetic isotope effect (KIE) studies to identify rate-determining steps in fluorination .

- Intermediate Trapping: Quench reactions at 50% conversion and isolate intermediates via LC-MS. For example, tert-butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate can be trapped and characterized via HRMS and ¹⁹F NMR .

- Computational Modeling: Perform DFT calculations (e.g., Gaussian 16) to map energy profiles for SN2 fluorination, comparing with experimental yields .

Advanced: What analytical techniques differentiate cis/trans isomers during synthetic route optimization?

Answer:

- Chromatography: Use chiral HPLC (e.g., Chiralpak IA column) with a hexane/isopropanol gradient. Retention times for cis isomers are typically longer due to steric hindrance .

- Spectroscopy: ¹H NMR coupling constants (J) between pyrrolidine protons (e.g., J = 4–6 Hz for cis vs. 8–10 Hz for trans) provide diagnostic signals .

- Polarimetry: Measure optical rotation ([α]D²⁵) to confirm enantiopurity after asymmetric synthesis steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.